molecular formula C10H15ClN2O2S B1390923 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide CAS No. 1036556-96-3

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Cat. No.: B1390923
CAS No.: 1036556-96-3
M. Wt: 262.76 g/mol
InChI Key: MFMIKAHYRFKDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C10H16ClN2O2S. This compound is characterized by the presence of an amino group, a sec-butyl group, a chlorine atom, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with sec-butyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-Nitro-N-(sec-butyl)-4-chlorobenzenesulfonamide.

    Reduction: this compound.

    Substitution: 3-Amino-N-(sec-butyl)-4-hydroxybenzenesulfonamide or 3-Amino-N-(sec-butyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: In the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(sec-butyl)-4-hydroxybenzenesulfonamide
  • 3-Amino-N-(sec-butyl)-4-methoxybenzenesulfonamide
  • 3-Amino-N-(sec-butyl)-4-fluorobenzenesulfonamide

Uniqueness

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The sec-butyl group also adds steric hindrance, affecting the compound’s overall properties and applications.

Properties

IUPAC Name

3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMIKAHYRFKDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Reactant of Route 2
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Reactant of Route 3
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Reactant of Route 5
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Reactant of Route 6
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.